3-(3-Fluorophenyl)-N-(2-phenylacetyl)propiolamide
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Overview
Description
3-(3-Fluorophenyl)-N-(2-phenylacetyl)propiolamide is an organic compound characterized by the presence of a fluorophenyl group, a phenylacetyl group, and a propiolamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-(2-phenylacetyl)propiolamide typically involves multi-step organic reactions. One common method includes the acylation of 3-fluoroaniline with phenylacetyl chloride to form an intermediate, followed by the coupling of this intermediate with propiolic acid under suitable conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-N-(2-phenylacetyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluorophenyl)-N-(2-phenylacetyl)propiolamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-N-(2-phenylacetyl)propiolamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-N-(2-phenylacetyl)propiolamide
- 3-(3-Chlorophenyl)-N-(2-phenylacetyl)propiolamide
- 3-(3-Fluorophenyl)-N-(2-benzoyl)propiolamide
Uniqueness
3-(3-Fluorophenyl)-N-(2-phenylacetyl)propiolamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenylacetyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H12FNO2 |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-N-(2-phenylacetyl)prop-2-ynamide |
InChI |
InChI=1S/C17H12FNO2/c18-15-8-4-7-14(11-15)9-10-16(20)19-17(21)12-13-5-2-1-3-6-13/h1-8,11H,12H2,(H,19,20,21) |
InChI Key |
AMQNKSQREAGJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)C#CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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